D-Homophenylalanine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

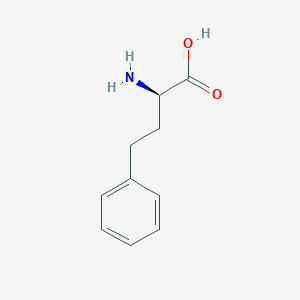

IUPAC Name |

(2R)-2-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHKOPSMAVJFE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82795-51-5 | |

| Record name | Homophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082795515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-amino-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847ZW3PEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Homophenylalanine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, this compound possesses a unique structural modification—an additional methylene (B1212753) group in its side chain—which imparts distinct chemical and biological properties. This extension of the carbon backbone allows for the introduction of specific steric and electronic characteristics into peptides and other biomolecules, making it a valuable building block in the design of novel therapeutics.[1][2] Its incorporation into peptide-based drugs has been explored to enhance stability, modulate receptor affinity, and improve overall therapeutic efficacy.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of this compound, as well as its current applications in pharmaceutical research.

Chemical Structure and Properties

This compound, systematically named (2R)-2-amino-4-phenylbutanoic acid, is the D-enantiomer of homophenylalanine. Its structure consists of a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a phenylethyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-4-phenylbutanoic acid | [5] |

| CAS Number | 82795-51-5 | [5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [5] |

| Molecular Weight | 179.22 g/mol | [5] |

| Appearance | White to off-white powder/crystalline solid | [4] |

| Melting Point | >300 °C (decomposes) | |

| Optical Rotation | [α]²⁰/D between -43° and -47° (c=1 in 3M HCl) | [5] |

| Solubility | Sparingly soluble in aqueous acid and slightly soluble in aqueous base. | |

| pKa₁ (Carboxyl) | ~2.32 (Predicted) | |

| pKa₂ (Ammonium) | ~9.2 (Predicted) |

Synthesis and Purification

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic synthesis.

Asymmetric Synthesis

One common strategy for the asymmetric synthesis of this compound is the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source. By using a chiral amine or a chiral catalyst, the reaction can be directed to produce the desired D-enantiomer with high stereoselectivity.[6][7][8] Another approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent or the asymmetric hydrogenation of a suitable precursor.

Chiral Resolution

Racemic DL-homophenylalanine can be synthesized and subsequently resolved into its constituent enantiomers. This can be accomplished through several techniques:

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

-

Enzymatic Resolution: Enzymes that selectively act on one enantiomer can be used. For instance, an acylase can be used to selectively deacylate the L-enantiomer from an N-acetylated racemic mixture, allowing for the separation of the unreacted N-acetyl-D-homophenylalanine.[6]

Purification

Purification of this compound is typically achieved through recrystallization or ion-exchange chromatography.

-

Recrystallization: This technique relies on the differential solubility of the amino acid and impurities in a given solvent system at varying temperatures. A general protocol involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form pure crystals.[9]

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge. A cation-exchange resin can be used to bind the positively charged this compound, which can then be eluted with a buffer of appropriate pH or ionic strength.[10][11][12][13][14]

Experimental Protocols

General Protocol for Chiral HPLC Analysis

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for determining the enantiomeric purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[15]

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is typically used.[16][17]

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) with a small amount of acid (e.g., formic or acetic acid). The exact composition should be optimized for the specific column and analyte.[16][18]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

-

-

Data Analysis: The retention times for the D- and L-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

General Protocol for Purification by Ion-Exchange Chromatography

Methodology:

-

Resin Preparation: A strongly acidic cation-exchange resin is packed into a column and equilibrated with a starting buffer of low pH, which ensures that the amino group of this compound is protonated.[12]

-

Sample Loading: The crude this compound is dissolved in the starting buffer and loaded onto the column. The positively charged amino acid binds to the negatively charged resin.

-

Washing: The column is washed with the starting buffer to remove any unbound impurities.

-

Elution: The bound this compound is eluted by increasing the pH or the salt concentration of the buffer. This change in buffer composition neutralizes the charge on the amino acid or competes for binding sites on the resin, respectively, causing the amino acid to be released.[13]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of this compound, for example, by HPLC. Pure fractions are pooled, and the buffer salts are removed, often by lyophilization or another desalination method.

Biological Activity and Applications

While extensive research has focused on L-homophenylalanine as a key component of angiotensin-converting enzyme (ACE) inhibitors, the specific biological roles of this compound are less well-defined.[1][19][20] However, the incorporation of D-amino acids, including D-phenylalanine and its analogs, into peptides is a well-established strategy to enhance their therapeutic potential.[3]

Peptides containing this compound may exhibit:

-

Increased Proteolytic Stability: The presence of a D-amino acid can render peptides more resistant to degradation by proteases, which are typically stereospecific for L-amino acids. This can lead to a longer in vivo half-life.[3]

-

Modulated Receptor Binding: The altered stereochemistry and conformational constraints imposed by this compound can influence the binding affinity and selectivity of a peptide for its target receptor.[2]

-

Potential CNS Activity: Due to its structural similarity to phenylalanine, a precursor to neurotransmitters, this compound and peptides containing it are being investigated for their potential to influence neurological pathways.[4] However, specific signaling pathways directly modulated by this compound have not yet been fully elucidated.

Putative Role in Neurotransmission

Given that L-phenylalanine is a precursor to dopamine (B1211576) and other catecholamines, it is hypothesized that this compound could potentially interact with components of these neurotransmitter systems. High concentrations of phenylalanine are known to compete with other large neutral amino acids for transport across the blood-brain barrier and can affect the synthesis of serotonin (B10506) and dopamine.[21] While direct evidence for this compound's involvement is limited, its structural similarity suggests it could act as a competitive inhibitor or a modulator of enzymes and transporters within these pathways.

Conclusion

This compound is a valuable and versatile non-proteinogenic amino acid with significant potential in pharmaceutical and biotechnological applications. Its unique structure allows for the fine-tuning of peptide properties, leading to enhanced stability and potentially novel biological activities. While its direct role in specific signaling pathways requires further investigation, its utility as a building block in drug design is well-established. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively work with this compound and explore its full therapeutic potential. As research continues, a deeper understanding of the specific pharmacological effects of this compound is anticipated, which will likely broaden its applications in drug discovery and development.

References

- 1. amst.utm.my [amst.utm.my]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 13. conductscience.com [conductscience.com]

- 14. goldbio.com [goldbio.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Resolution of D-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

D-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and enalapril. Its incorporation into peptide structures can enhance metabolic stability and receptor binding affinity. This technical guide provides an in-depth overview of the core methodologies for the synthesis and resolution of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly yields the D-enantiomer, and the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis Methods

Asymmetric synthesis offers the most efficient route to this compound by obviating the need for a separate resolution step. Key methodologies include enzymatic synthesis and the use of chiral auxiliaries.

Enzymatic methods are highly valued for their stereoselectivity and mild reaction conditions. One powerful approach is the stereoinversion of the readily available L-enantiomer. A multi-enzyme cascade system can be employed, starting with the deamination of L-Homophenylalanine to its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid, followed by stereoselective reductive amination to yield this compound.[1]

A typical enzymatic cascade involves an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH).[1] The DAADH from organisms like Symbiobacterium thermophilum has shown efficacy in producing D-arylalanines with high enantiomeric excess.[1]

Experimental Protocol: Enzymatic Stereoinversion of L-Homophenylalanine to this compound [1]

This protocol is adapted from a general method for the stereoinversion of L-amino acids.

-

Reaction Setup: In a suitable reaction vessel, prepare a solution containing L-Homophenylalanine (10 mM), sodium formate (B1220265) (20 mM), and NADP+ (1 mM) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).

-

Enzyme Addition: Add whole-cell biocatalysts expressing an L-amino acid deaminase (LAAD) and a meso-diaminopimelate D-dehydrogenase (m-DAPDH). A formate dehydrogenase should also be included for NADPH regeneration.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the conversion of L-Homophenylalanine and the formation of this compound.

-

Work-up and Purification: Once the reaction is complete, terminate the reaction by acidifying the mixture. The product, this compound, can be purified from the reaction mixture by ion-exchange chromatography.

Another prominent enzymatic route is the asymmetric reductive amination of the prochiral ketone, 2-oxo-4-phenylbutanoic acid, using an engineered D-amino acid dehydrogenase (DAADH). Protein engineering efforts have led to the development of DAADHs with broad substrate specificity and high stereoselectivity, enabling the synthesis of various D-amino acids, including this compound.[2]

Table 1: Asymmetric Synthesis of this compound Derivatives via Enzymatic Methods

| Method | Starting Material | Key Enzyme(s) | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Stereoinversion | L-Homophenylalanine | LAAD, m-DAPDH, FDH | This compound | Quantitative | >99 | [1] |

| Reductive Amination | 2-Oxo-4-phenylbutanoic acid | Engineered DAADH | This compound | Not specified | >99 | [2] |

Chemical Synthesis of Racemic Homophenylalanine

A common route to racemic homophenylalanine involves the alkylation of a glycine (B1666218) equivalent. For instance, diethyl acetamidomalonate can be alkylated with 2-phenylethyl bromide, followed by hydrolysis and decarboxylation to yield DL-homophenylalanine.

Resolution of Racemic Homophenylalanine

For synthetic routes that produce a racemic mixture of homophenylalanine, an efficient resolution step is necessary to isolate the desired D-enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. In a typical setup, a racemic mixture of an N-acetylated amino acid is treated with an acylase. L-aminoacylases will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. The resulting free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different chemical properties. While this method is highly effective, the theoretical maximum yield for the desired D-enantiomer is 50%.

To obtain this compound, a D-aminoacylase would be employed to selectively hydrolyze N-acetyl-D-homophenylalanine from the racemic mixture.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-Homophenylalanine

This protocol is a general representation of enzymatic kinetic resolution.

-

Substrate Preparation: Dissolve N-acetyl-DL-homophenylalanine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Enzyme Addition: Add a suitable D-aminoacylase to the solution. The enzyme may be free or immobilized.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with stirring.

-

Monitoring: Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

-

Separation: Acidify the reaction mixture to precipitate the unreacted N-acetyl-L-homophenylalanine. The this compound remains in the aqueous solution and can be isolated by ion-exchange chromatography or crystallization.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The choice of resolving agent and solvent system is critical for successful separation. After separation, the resolving agent is removed to yield the enantiomerically pure amino acid.

Experimental Protocol: Diastereomeric Resolution of DL-Homophenylalanine

This is a generalized protocol for diastereomeric resolution.

-

Salt Formation: Dissolve DL-homophenylalanine in a suitable solvent (e.g., methanol (B129727) or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative).

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of homophenylalanine to precipitate the D-enantiomer. The resolving agent will remain in solution.

-

Purification: Collect the precipitated this compound by filtration and wash with water. The enantiomeric purity can be determined by chiral HPLC.

Preparative Chiral Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation. While highly effective, this method can be more expensive for large-scale production.

Table 2: Resolution Methods for this compound

| Method | Starting Material | Key Reagent/Technique | Product | Theoretical Yield (%) | Enantiomeric Excess (ee) (%) |

| Enzymatic Kinetic Resolution | N-Acetyl-DL-homophenylalanine | D-Aminoacylase | This compound | 50 | >99 |

| Diastereomeric Crystallization | DL-Homophenylalanine | Chiral Resolving Agent | This compound | 50 | >98 |

| Preparative Chiral HPLC | DL-Homophenylalanine | Chiral Stationary Phase | This compound | <100 (practical) | >99 |

Protection of this compound for Peptide Synthesis

For its use in solid-phase peptide synthesis, the amino group of this compound is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of Boc-D-Homophenylalanine [3]

-

Reaction Setup: In a 1:1 solution of water and tert-butanol, dissolve this compound (44.0 g, 245 mmol).

-

Base Addition: Treat the solution with powdered sodium hydroxide (B78521) (10.8 g, 270 mmol) at 22°C.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (58.9 g, 270 mmol) in three equal portions over 10 minutes.

-

Reaction: Stir the resulting suspension for 16 hours.

-

Aqueous Work-up: Dilute the reaction mixture with water (300 mL) and wash with diethyl ether (3 x 200 mL).

-

Acidification and Extraction: Acidify the remaining aqueous solution to pH 5 with acetic acid and extract with ethyl acetate (B1210297) (3 x 250 mL).

-

Isolation: Wash the combined organic extracts with water (250 mL) and saturated sodium chloride solution (250 mL), then dry over sodium sulfate. Filter and concentrate under vacuum to obtain Boc-D-Homophenylalanine as a white solid.

-

Recovery: The unreacted this compound can be recovered from the aqueous layer. Additional product can be obtained from the filtrate. The combined yield is approximately 82%.[3]

Visualizing the Pathways

The following diagrams illustrate the key synthetic and resolution pathways for this compound.

Figure 1. Overview of major synthesis and resolution pathways for this compound.

Figure 2. Workflow for the Boc protection of this compound.

This guide provides a comprehensive overview of the current state of synthesis and resolution of this compound. The choice of a particular method will depend on factors such as the desired scale of production, cost considerations, and available equipment. For laboratory-scale synthesis, enzymatic methods and diastereomeric crystallization offer excellent stereocontrol. For larger-scale production, asymmetric synthesis via enzymatic reductive amination or stereoinversion presents a highly efficient and atom-economical approach.

References

A Technical Guide to the Physicochemical Characteristics of D-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine ((R)-2-amino-4-phenylbutanoic acid) is a non-proteinogenic α-amino acid, an analogue of the essential amino acid L-phenylalanine with an additional methylene (B1212753) group in its side chain.[1][2] This structural modification imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development.[1] Its incorporation into peptide chains can enhance enzymatic stability, modulate receptor affinity, and improve pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details general experimental protocols for their determination, and illustrates its application in a common experimental workflow.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various sources and represent a range of reported data. Variations, particularly in melting point, may be attributed to different experimental conditions and sample purity.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Optical Rotation [α]D²⁰ | -43.0° to -47.0° (c=1, 3M HCl) | [1] |

| pKa (predicted) | 2.32 ± 0.10 | |

| Solubility | Soluble in water and dilute acids and bases. | [4] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of amino acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For many amino acids, this is accompanied by decomposition.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid. For substances that decompose, the temperature at which decomposition is observed is noted.[5][6]

Optical Rotation Measurement

Optical rotation is a measure of the rotation of the plane of polarized light by a chiral substance in solution.

Apparatus:

-

Polarimeter

-

Polarimeter cell (cuvette) of a specific path length (e.g., 1 dm)

-

Sodium lamp (or other monochromatic light source)

-

Analytical balance

Procedure:

-

A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., 3M HCl).

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The polarimeter cell is filled with the this compound solution, ensuring no air bubbles are present.

-

The observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters.[7][8][9][10][11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Various solvents (e.g., water, ethanol, dilute HCl, dilute NaOH)

Procedure:

-

A small, pre-weighed amount of this compound is added to a test tube containing a known volume of the solvent.

-

The mixture is agitated (e.g., vortexed or shaken) for a set period to ensure thorough mixing.

-

The solubility is determined by visual observation of whether the solid has completely dissolved.

-

For quantitative analysis, aliquots of the saturated solution can be taken, the solvent evaporated, and the remaining solid weighed.[4][12][13][14]

pKa Determination

The pKa value is a measure of the acidity of a molecule's ionizable groups. For amino acids, this typically refers to the carboxylic acid and amino groups.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Stir plate and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A solution of this compound of known concentration is prepared.

-

The initial pH of the solution is measured.

-

The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[15][16][17][18][19]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized in solid-phase peptide synthesis (SPPS) to create peptides with modified properties. The following diagram illustrates a typical workflow for incorporating a non-natural amino acid like this compound into a peptide chain using Fmoc chemistry.[3][20][21][22][23]

This workflow begins with the swelling of a solid support resin, followed by the removal of the N-terminal Fmoc protecting group. After washing, the protected this compound is coupled to the growing peptide chain. Subsequent washing removes excess reagents. These steps are repeated for each amino acid in the desired sequence. Finally, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry. The incorporation of this compound can enhance the resulting peptide's resistance to enzymatic degradation.[3][24]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. sciencevivid.com [sciencevivid.com]

- 13. microbenotes.com [microbenotes.com]

- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 15. scribd.com [scribd.com]

- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 18. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 19. egyankosh.ac.in [egyankosh.ac.in]

- 20. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 22. bachem.com [bachem.com]

- 23. biotage.com [biotage.com]

- 24. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]

The Unnatural Amino Acid D-Homophenylalanine: A Technical Guide to its Biological Significance and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Homophenylalanine, a non-proteinogenic amino acid, is emerging as a valuable building block in the design of novel peptides and peptidomimetics with enhanced therapeutic potential. Its unique structural feature—an additional methylene (B1212753) group in its side chain compared to its natural counterpart, D-phenylalanine—confers significant advantages, including increased metabolic stability and the ability to modulate biological activity. This technical guide provides an in-depth exploration of the biological significance and activity of this compound, detailing its synthesis, incorporation into peptides, and its impact on pharmacological properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this promising area.

Introduction: The Significance of this compound in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation and rapid clearance in vivo. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to overcome these limitations.[1] this compound (D-hPhe) offers an additional layer of modification, providing unique conformational constraints and hydrophobic interactions that can significantly alter the bioactivity of a peptide.[2]

The primary advantages of incorporating this compound into peptide sequences include:

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. The extended side chain of D-hPhe can further enhance this resistance.[1]

-

Modulation of Receptor Binding and Activity: The stereochemistry and increased size of the D-hPhe side chain play a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. This can lead to changes in receptor binding affinity and functional activity, sometimes switching a peptide from an agonist to an antagonist or vice versa.[1]

-

Improved Pharmacokinetic Properties: By increasing stability and potentially altering membrane permeability, this compound can contribute to more favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Biological Activities and Applications

The incorporation of this compound has shown promise in several therapeutic areas, primarily through the modification of bioactive peptides.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound derivatives have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[3][4] Fused β-homophenylalanine derivatives have demonstrated excellent DPP-4 inhibitory activities and good selectivity.[4]

Immunomodulation

Analogues of Cyclolinopeptide A, a naturally occurring immunosuppressive peptide, have been synthesized with this compound substitutions. These modifications have been shown to alter the conformational flexibility of the peptide and influence its immunosuppressive activity.[5][6][7] Certain analogues have demonstrated potent inhibition of T- and B-cell proliferation and suppressive effects on the humoral immune response.[5]

Enzyme Inhibition

Phosphonic acid analogues of homophenylalanine have been synthesized and evaluated for their inhibitory properties against alanyl aminopeptidases. These studies indicated a higher inhibitory potential for homophenylalanine derivatives compared to their phenylalanine counterparts, with inhibition constants in the submicromolar range for human alanyl aminopeptidase (B13392206) (hAPN).[8][9]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for peptides and derivatives containing homophenylalanine.

Table 1: DPP-4 Inhibition by β-Homophenylalanine Derivatives

| Compound | DPP-4 IC50 (nM) | Reference |

| 22q (2,5-difluoro) | 270 | |

| 22t (2,4,5-trifluoro) | 119 | |

| 57 | 0.87 | [3] |

Table 2: Immunosuppressive Activity of Cyclolinopeptide A Analogues Containing Homophenylalanine

| Peptide Analogue | Activity | Reference |

| Analogue 4 (Hphe at position 4) | Potent inhibition of AFC number; complete block of T- and B-cell proliferation. | [5] |

| Analogue 5 (Hphe at position 3) | Exceptionally inhibitory of humoral immune response. | [5] |

| Analogue 6 (Hphe at positions 3 & 4) | Moderate suppressor of humoral immune response. | [5] |

| Linear peptide 6 | Suppressive in LPS-induced TNF-α production. | [7] |

| Cyclic peptide 11 | Suppressive in delayed-type hypersensitivity and carrageenan-induced edema. | [7] |

Table 3: Inhibition of Alanyl Aminopeptidases by Phosphonic Acid Analogues of Homophenylalanine

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid (15c) | hAPN | Submicromolar range | [8][9] |

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid (15c) | pAPN | Micromolar range | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into peptides, and the assessment of biological activity.

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through various methods. Enzymatic synthesis offers high enantioselectivity, while chemical synthesis provides versatility.

Protocol 4.1.1: Enzymatic Asymmetric Synthesis of this compound

This protocol is adapted from methods used for the synthesis of D-amino acids utilizing an engineered D-amino acid dehydrogenase (DAADH).[10]

Materials:

-

2-oxo-4-phenylbutyric acid (substrate)

-

Engineered D-amino acid dehydrogenase (DAADH)

-

Ammonia (B1221849) source (e.g., ammonium (B1175870) chloride)

-

NAD(P)H cofactor

-

Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

-

Reaction buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.5-8.5)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution containing the reaction buffer, 2-oxo-4-phenylbutyric acid, ammonia source, and the NAD(P)H cofactor.

-

Enzyme Addition: Initiate the reaction by adding the engineered DAADH and the enzymes for the cofactor regeneration system.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring. Monitor the progress of the reaction by HPLC.

-

Work-up and Purification: Upon completion, terminate the reaction by acidifying the mixture to precipitate the enzyme. Remove the enzyme by centrifugation. The supernatant containing this compound can be purified by ion-exchange chromatography.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Protocol 4.1.2: Chemical Synthesis of Boc-D-Homophenylalanine

This protocol describes the preparation of the Boc-protected form of this compound, which is ready for use in solid-phase peptide synthesis.[11]

Materials:

-

This compound (H-D-hPhe-OH)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Acetic acid (AcOH)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound in a 1:1 mixture of water and t-BuOH. Add powdered NaOH to the solution at room temperature.

-

Boc Protection: Add Boc₂O in portions to the stirred suspension over a period of 10 minutes.

-

Reaction: Stir the resulting suspension for 16 hours.

-

Extraction: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Boc₂O.

-

Acidification and Product Extraction: Acidify the aqueous layer to pH 5 with acetic acid. Extract the product into ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate under vacuum to obtain Boc-D-Homophenylalanine as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

This protocol outlines the standard Fmoc/tBu strategy for incorporating this compound into a peptide chain.

Materials:

-

Fmoc-D-Homophenylalanine

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-D-Homophenylalanine with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and shake for the required coupling time.

-

-

Washing: Wash the resin with DMF.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail containing TFA and scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biological Activity Assays

Protocol 4.3.1: Radioligand Binding Assay

This assay determines the binding affinity of a this compound-containing peptide to a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the receptor

-

This compound-containing peptide (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail and counter

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 4.3.2: MTT Assay for Cytotoxicity

This colorimetric assay assesses the effect of a this compound-containing peptide on cell viability.

Materials:

-

Target cell line (e.g., cancer cells)

-

Cell culture medium

-

This compound-containing peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plate and plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the this compound-containing peptide and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways

The incorporation of this compound into peptides can modulate their interaction with G-protein coupled receptors (GPCRs), potentially acting as agonists or antagonists. The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by such peptides.[12][13]

Caption: Generalized GPCR signaling pathway modulated by a this compound peptide.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and biological evaluation of this compound-containing peptides.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for Biological Evaluation of Peptides.

Conclusion

The incorporation of this compound into peptide sequences is a powerful and versatile strategy for the development of novel therapeutics with enhanced stability, modulated receptor interactions, and improved pharmacokinetic profiles. This technical guide has provided an overview of the biological significance of this compound, supported by quantitative data and detailed experimental protocols. The provided workflows and signaling pathway diagrams offer a framework for the systematic investigation of this compound-containing peptides. Further research into this unique amino acid is warranted to fully exploit its potential in the design of next-generation peptide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ4-bis(homo-phenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Dissecting the molecular basis for the modulation of neurotransmitter GPCR signaling by GINIP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

The Unnatural Amino Acid at the Heart of Hypertension Treatment: A Technical Guide to D-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homophenylalanine, a non-proteinogenic amino acid, stands as a pivotal building block in modern medicinal chemistry. Its structure, featuring an additional methylene (B1212753) group in the side chain compared to its natural counterpart, D-phenylalanine, imparts unique conformational properties to peptides and small molecules. This seemingly subtle modification has profound implications for metabolic stability, receptor binding, and overall therapeutic efficacy, making this compound a valuable asset in drug design and development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in the development of angiotensin-converting enzyme (ACE) inhibitors.

Discovery and History: A Tale of Unnatural Amino Acids and Rational Drug Design

The story of this compound is intrinsically linked to the broader history of unnatural amino acids and the evolution of rational drug design. While a singular "discovery" of this compound is not documented in a landmark publication, its emergence can be traced through the advancements in synthetic organic chemistry and the growing understanding of enzyme-inhibitor interactions in the mid-20th century.

The initial impetus for the synthesis of non-natural amino acids was to probe the structure-activity relationships of peptides and to create analogs with enhanced biological activity and stability. The development of synthetic methods, such as the Strecker and Erlenmeyer azlactone syntheses, laid the groundwork for the creation of a diverse array of these novel building blocks.

The true significance of homophenylalanine derivatives, however, came to the forefront with the groundbreaking work on angiotensin-converting enzyme (ACE) inhibitors. The discovery of captopril (B1668294) in the 1970s, the first ACE inhibitor, validated the concept of targeting the renin-angiotensin system for the treatment of hypertension. This success spurred the development of second-generation, non-sulfhydryl ACE inhibitors with improved side-effect profiles. It was in this context that (S)-Homophenylalanine, the L-enantiomer, was identified as a crucial component for the synthesis of potent ACE inhibitors like enalapril (B1671234) and lisinopril. Consequently, the demand for enantiomerically pure homophenylalanine, including the D-enantiomer for stereochemical and biological studies, intensified, leading to the development of various stereoselective synthetic and resolution methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-4-phenylbutanoic acid | --INVALID-LINK-- |

| CAS Number | 82795-51-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]²⁰/D -43.0° to -47.0° (c=1, 3M HCl) | [1] |

Synthesis of this compound

The preparation of enantiomerically pure this compound is a critical step for its use in pharmaceutical applications. Both chemical and enzymatic methods have been developed to achieve high enantioselectivity.

Chemical Synthesis: Asymmetric Strecker Synthesis

One of the classical methods for synthesizing α-amino acids is the Strecker synthesis. Asymmetric variations of this method allow for the stereoselective preparation of this compound.

Experimental Protocol: Asymmetric Strecker Synthesis of this compound

-

Imine Formation: 3-Phenylpropanal is reacted with (R)-α-methylbenzylamine in a suitable solvent (e.g., methanol) to form the corresponding chiral imine.

-

Cyanation: The chiral imine is then treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid catalyst. The chiral auxiliary directs the addition of the cyanide group to one face of the imine, leading to the formation of a diastereomeric mixture of α-aminonitriles with a preference for the desired (R,R)-diastereomer.

-

Hydrolysis and Deprotection: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with concentrated HCl). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

-

Purification: The final product, this compound, is purified by crystallization or chromatography to remove any remaining L-enantiomer and other impurities.

Enzymatic Synthesis: Kinetic Resolution of DL-Homophenylalanine

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure amino acids. Kinetic resolution of a racemic mixture of DL-Homophenylalanine is a commonly employed strategy.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-Homophenylalanine

-

Substrate Preparation: Racemic DL-Homophenylalanine is first N-acetylated using acetic anhydride (B1165640) to produce N-Acetyl-DL-Homophenylalanine.

-

Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7-8). An acylase enzyme (e.g., from Aspergillus species) is added to the solution. The enzyme selectively hydrolyzes the N-acetyl group from L-Homophenylalanine, leaving the N-Acetyl-D-Homophenylalanine unreacted.

-

Separation: The reaction mixture, now containing L-Homophenylalanine and N-Acetyl-D-Homophenylalanine, is separated based on the difference in their physicochemical properties. This can be achieved by adjusting the pH to precipitate one of the components or by using ion-exchange chromatography.

-

Hydrolysis of N-Acetyl-D-Homophenylalanine: The isolated N-Acetyl-D-Homophenylalanine is then chemically hydrolyzed (e.g., by heating with dilute acid) to remove the acetyl group, yielding the desired this compound.

-

Purification: The final product is purified by recrystallization.

Applications in Drug Development: The Cornerstone of ACE Inhibitors

The most prominent application of homophenylalanine derivatives is in the synthesis of ACE inhibitors. (S)-Homophenylalanine is a key component of several blockbuster drugs, including benazepril, lisinopril, and enalapril. While the D-enantiomer is not directly incorporated into the final drug structure, its availability is crucial for stereochemical control during synthesis and for biological studies to understand the stereospecificity of ACE.

Synthesis of Benazepril: A Workflow Example

The synthesis of benazepril, an ACE inhibitor, provides an excellent example of the application of a homophenylalanine derivative. The following diagram illustrates a general workflow for the synthesis of benazepril, highlighting the key coupling step involving a homophenylalanine ester.

Biological Activity

While this compound itself is not a marketed therapeutic, its incorporation into peptides and small molecules can significantly modulate their biological activity. Currently, there is limited publicly available data on the intrinsic biological activity of this compound as a standalone molecule (e.g., its IC₅₀ against ACE or its binding affinity to specific receptors). Its utility is primarily realized as a structural motif in larger bioactive compounds.

The following table summarizes the biological activity of benazeprilat, the active metabolite of benazepril, which contains a homophenylalanine moiety.

| Compound | Target | Activity | Value | Reference |

| Benazeprilat | Angiotensin-Converting Enzyme (ACE) | Inhibition (IC₅₀) | 1.7 nM | [2] |

Mechanism of Action: ACE Inhibition

This compound-containing ACE inhibitors, such as benazepril, function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The homophenylalanine side chain plays a crucial role in binding to the active site of ACE. The following diagram illustrates the renin-angiotensin system and the site of action of ACE inhibitors.

Conclusion

This compound, a seemingly simple modification of a natural amino acid, has had a profound impact on the field of medicinal chemistry. Its history is a testament to the power of rational drug design and the importance of synthetic chemistry in creating novel therapeutic agents. From its conceptual origins in the study of unnatural amino acids to its pivotal role in the development of life-saving ACE inhibitors, this compound continues to be a valuable tool for researchers and drug developers. As our understanding of biological systems deepens and synthetic methodologies evolve, the potential applications for this unique building block are likely to expand, paving the way for the next generation of innovative medicines.

References

D-Homophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Homophenylalanine is a non-proteinogenic amino acid, an analogue of the essential amino acid phenylalanine, distinguished by the presence of an additional methylene (B1212753) group in its side chain. This structural modification imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides and other therapeutic molecules can significantly influence their conformational stability, resistance to enzymatic degradation, and receptor binding affinity. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and key applications, with a focus on experimental protocols and its role in therapeutic design.

Core Data and Physicochemical Properties

This compound is a white crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 82795-51-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 179.22 g/mol | [2][3][4] |

| Synonyms | (R)-2-Amino-4-phenylbutanoic acid, H-D-HoPhe-OH | [1] |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [4] |

| Optical Rotation | [α]20/D −45±1°, c = 1% in 3 M HCl |

Applications in Research and Drug Development

The primary application of this compound lies in its use as a specialized building block in the synthesis of peptides and peptidomimetics.[3] Its chiral nature and extended side chain allow for the creation of novel molecular architectures with enhanced therapeutic properties.

-

Enhanced Stability: The incorporation of D-amino acids, such as this compound, into peptide chains is a well-established strategy to increase their resistance to proteolytic degradation by endogenous enzymes. This leads to a longer in-vivo half-life, a critical factor for the development of effective peptide-based drugs.

-

Modulation of Biological Activity: The longer side chain of this compound compared to phenylalanine can alter the binding affinity and selectivity of a peptide for its target receptor. This allows for the fine-tuning of a drug candidate's pharmacological profile, potentially leading to improved efficacy and reduced side effects.

-

Neurological Disorders: this compound is utilized in the development of therapeutics targeting neurological disorders. Its structural characteristics can influence the interaction of a drug with receptors in the central nervous system, thereby modulating neurotransmitter activity.[3]

Experimental Protocols

The following sections detail common experimental methodologies involving this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Homophenylalanine)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-D-Homophenylalanine) is activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation. The resin is subsequently washed with DMF.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final peptide are confirmed using techniques such as mass spectrometry and analytical HPLC.

Enzymatic Synthesis of Homophenylalanine

While the following protocol describes the synthesis of L-Homophenylalanine, the principles of enzymatic synthesis are applicable to the production of D-enantiomers with the appropriate selection of enzymes (e.g., D-amino acid transaminases). This method offers a green chemistry approach with high enantioselectivity.

Materials:

-

Precursor molecule (e.g., 2-oxo-4-phenylbutyric acid)

-

Amino donor (e.g., an L- or D-amino acid)

-

Transaminase enzyme

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., Tris-HCl, pH 8.5)

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the precursor molecule, an amino donor, and the PLP cofactor in a suitable buffer.

-

Enzyme Addition: The transaminase enzyme is added to the reaction mixture to initiate the synthesis.

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 37°C) with agitation.

-

Monitoring: The progress of the reaction is monitored by HPLC to determine the conversion of the precursor to Homophenylalanine.

-

Product Isolation: Due to the low solubility of Homophenylalanine in the reaction mixture, it often precipitates out of solution. The product can be collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: A workflow diagram of Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Logical flow of this compound's role in enhancing therapeutic peptide properties.

References

A Comprehensive Spectroscopic Analysis of D-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for D-Homophenylalanine, an unnatural amino acid of significant interest in peptidomimetics and drug design. The following sections present available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with representative experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques. While comprehensive peak-by-peak data is often housed within specialized databases, this guide summarizes the available information and directs researchers to the primary sources.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in this compound.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Data Source |

| Aromatic-H | ~7.1-7.3 | m | - | --INVALID-LINK--[1] |

| α-H | Refer to source | Refer to source | Refer to source | --INVALID-LINK--[1] |

| β-H₂ | Refer to source | Refer to source | Refer to source | --INVALID-LINK--[1] |

| γ-H₂ | Refer to source | Refer to source | Refer to source | --INVALID-LINK--[1] |

Note: Detailed chemical shifts, multiplicities, and coupling constants for this compound are available through the Sigma-Aldrich data repository for catalogue number 294357.[1]

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm | Data Source |

| C=O (Carboxyl) | Refer to source | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Aromatic-C (quaternary) | Refer to source | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Aromatic-CH | Refer to source | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| α-C | Refer to source | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| β-C | Refer to source | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| γ-C | Refer to source | --INVALID-LINK--[2], --INVALID-LINK--[1] |

Note: The ¹³C NMR spectrum for DL-Homophenylalanine is available for viewing on SpectraBase (Spectrum ID: DBRsZLAK5wR) and from Sigma-Aldrich (Catalogue No. 294357).[1][2]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Data Source |

| ~3000-3400 | N-H stretch | Amine | --INVALID-LINK--[2] |

| ~2500-3300 | O-H stretch | Carboxylic acid | --INVALID-LINK--[2] |

| ~1700-1725 | C=O stretch | Carboxylic acid | --INVALID-LINK--[2] |

| ~1450-1600 | C=C stretch | Aromatic ring | --INVALID-LINK--[2] |

| ~1550-1640 | N-H bend | Amine | --INVALID-LINK--[2] |

Note: A representative ATR-IR spectrum for D,L-Homophenylalanine can be accessed on SpectraBase (Spectrum ID: AzXrV8hvjo2).[2]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

GC-MS Fragmentation Data for DL-Homophenylalanine

| m/z | Relative Intensity | Proposed Fragment Ion | Data Source |

| 180.1019 | Base Peak | [M+H]⁺ (Precursor ion for MS-MS) | --INVALID-LINK--[1] |

| 162 | High | [M-NH₃]⁺ | --INVALID-LINK--[1] |

| 134 | High | [M-COOH]⁺ or [M-CH₂CH(NH₂)COOH]⁺ | --INVALID-LINK--[1] |

| 117 | High | [C₉H₉]⁺ (Tropylium ion) | --INVALID-LINK--[1] |

| 91 | High | [C₇H₇]⁺ (Benzyl cation) | --INVALID-LINK--[1] |

Note: The fragmentation data is based on the MS-MS spectrum of the [M+H]⁺ precursor ion of DL-Homophenylalanine available in the PubChem database (CID 102530).[1]

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid amino acid like this compound.

2.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples dissolved in D₂O, a small amount of DCl or NaOD can be added to aid dissolution and shift the exchangeable proton signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization): Amino acids are non-volatile and require derivatization prior to GC analysis. A common method is silylation:

-

Accurately weigh approximately 1-2 mg of this compound into a reaction vial.

-

Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).

-

Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap MS).

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Deep Dive into D- and L-Homophenylalanine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive comparison of the stereoisomers of homophenylalanine, D-homophenylalanine (D-Hph) and L-homophenylalanine (L-Hph), for researchers, scientists, and professionals in drug development. This document delves into their synthesis, biological activity, and pharmacokinetic profiles, supported by experimental methodologies and data-driven visualizations.

Introduction: The Significance of Chirality in Homophenylalanine

Homophenylalanine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its structure, featuring an additional methylene (B1212753) group in the side chain compared to phenylalanine, imparts unique properties that are further nuanced by its stereochemistry. The spatial arrangement of substituents around the chiral α-carbon results in two enantiomers, D- and L-homophenylalanine, which can exhibit markedly different biological activities and pharmacokinetic profiles. Understanding these differences is paramount for the rational design of stereochemically pure and effective therapeutic agents.

Synthesis and Chiral Resolution

The synthesis of racemic homophenylalanine can be achieved through various organic chemistry routes. However, for pharmaceutical applications, obtaining enantiomerically pure D- or L-homophenylalanine is essential. This is typically accomplished through enzymatic resolution or asymmetric synthesis.

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-homophenylalanine

A common method for resolving racemic homophenylalanine involves the stereoselective hydrolysis of an N-acetylated derivative using an aminoacylase.

-